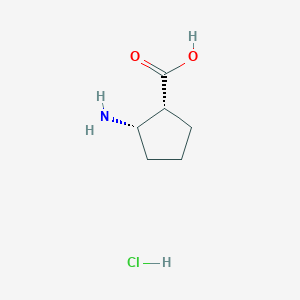

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBDVNLIEHCCTP-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80926072 | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128110-37-2, 18414-30-7 | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R,2S)-2-Aminocyclopentane-1-carboxylic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and mechanism of action of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride. This compound, also known as cispentacin hydrochloride, is a non-proteinogenic β-amino acid with notable antifungal properties, making it a molecule of significant interest in the field of drug development.

Core Physicochemical Properties

(1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride is a white to almost white crystalline powder.[1] It is soluble in water.[1][2] The hydrochloride salt enhances the stability and solubility of the parent compound, (1R,2S)-2-aminocyclopentane-1-carboxylic acid.

Table 1: Physicochemical Properties of (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₂ | [1] |

| Molecular Weight | 165.62 g/mol | [3] |

| CAS Number | 128110-37-2 | [1][4] |

| Melting Point | 173-175 °C (decomposes) | [2] |

| Appearance | Almost white crystalline powder | [1] |

| Water Solubility | Soluble | [1][2] |

| LogP (Computed) | -2.16 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

Synthesis and Purification

The synthesis of (1R,2S)-2-aminocyclopentane-1-carboxylic acid can be achieved through a stereoselective route starting from ethyl 2-oxocyclopentanecarboxylate. A detailed experimental protocol for the synthesis of the parent amino acid is outlined below, followed by the formation of the hydrochloride salt and subsequent purification methods.

Experimental Protocol: Synthesis of (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid

A scalable synthesis for all stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported. The synthesis of the (1R,2S) isomer involves the following key steps:

-

Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine in the presence of a reducing agent to form the corresponding amino ester.

-

Diastereomeric Salt Resolution: The resulting mixture of diastereomers is resolved using a chiral acid, such as (+)-dibenzoyl-d-tartaric acid, to isolate the desired (1R,2S) stereoisomer.

-

Hydrogenolysis: The chiral auxiliary is removed via hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst.

-

Ester Hydrolysis: The ethyl ester is hydrolyzed under acidic or basic conditions to yield the free amino acid.

The crude amino acid is obtained as a salt form after these steps.[5]

Hydrochloride Salt Formation

To form the hydrochloride salt, the isolated (1R,2S)-2-aminocyclopentane-1-carboxylic acid is dissolved in a suitable solvent, such as ethanol or diethyl ether, and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.

Purification

Purification of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride can be achieved through several methods:

-

Recrystallization: The crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/ether, to obtain a product of high purity.[2]

-

Ion-Exchange Chromatography: As an amino acid, the compound can be purified using cation-exchange chromatography. The compound binds to the resin and is subsequently eluted with a pH or salt gradient.

-

Adsorption Chromatography: Further purification can be performed using adsorption resins, where separation is based on polarity.

The following diagram illustrates a general workflow for the synthesis and purification of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride.

Caption: A general workflow for the synthesis and purification of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride.

Table 2: Spectroscopic Data for (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid and its Derivatives

| Spectroscopic Technique | Data Summary | Source |

| ¹H NMR (D₂O) | δ 3.82–3.86 (m, 1H), 3.10–3.16 (m, 1H), 2.08–2.20 (m, 2H), 1.69–1.99 (m, 4H) | [5] |

| ¹³C NMR (D₂O) | δ 176.6, 52.7, 45.5, 29.7, 27.2, 21.2 | [5] |

| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z: [M + H]⁺ calculated for C₆H₁₂NO₂: 130.0868; found: 130.0865 | [5] |

Biological Activity and Mechanism of Action

(1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride, as cispentacin, exhibits significant antifungal activity, particularly against Candida albicans.[6] Interestingly, it shows weak in vitro activity but provides strong protection in in vivo mouse models of lethal C. albicans infection.[6]

The proposed mechanism of action involves a multi-step process that ultimately disrupts essential cellular functions in the fungal cell.

-

Active Transport: Cispentacin is actively transported into Candida albicans cells. This process is mediated by amino acid permeases, including a specific proline permease.[2] The uptake is dependent on the proton motive force.[2]

-

Inhibition of Prolyl-tRNA Synthetase: Once inside the cell, a primary target of cispentacin is prolyl-tRNA synthetase.[2] This enzyme is critical for the attachment of proline to its corresponding tRNA, a vital step in protein synthesis.

-

Disruption of Protein and RNA Synthesis: By inhibiting prolyl-tRNA synthetase, cispentacin effectively halts protein synthesis.[2] It has also been shown to inhibit the incorporation of radiolabeled precursors into both protein and RNA.[2] This disruption of macromolecule synthesis leads to a fungistatic or fungicidal effect.

The following diagram illustrates the proposed signaling pathway for the antifungal action of cispentacin.

Caption: Proposed mechanism of antifungal action of Cispentacin.

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-Candida activity of cispentacin: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]

- 4. (1S,2R)-2-Aminocyclopentane-1-carboxylic acid | C6H11NO2 | CID 73306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Profile of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biological activities of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, a conformationally constrained amino acid analogue. The document focuses on its established antifungal properties, while also exploring its potential, though less characterized, neuroprotective and GABAergic activities. Quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Antifungal Activity: A Primary Focus

cis-2-Amino-1-cyclopentanecarboxylic acid, also known as cispentacin, has demonstrated notable antifungal activity, particularly against Candida albicans. While its in vitro activity can be modest depending on the testing methodology, it exhibits potent efficacy in vivo.

Quantitative Antifungal Activity Data

The following table summarizes the key quantitative parameters of cispentacin's antifungal activity.

| Parameter | Value | Organism/System | Notes |

| IC50 | 6.3 - 12.5 µg/mL | Candida albicans (clinical isolates) | Determined by turbidimetric measurement in Yeast Nitrogen Base glucose medium. |

| PD50 (intravenous) | 10 mg/kg | Mice with systemic Candida infection | 50% protection dose after a single intravenous administration. |

| PD50 (oral) | 30 mg/kg | Mice with systemic Candida infection | 50% protection dose after a single oral administration. |

| Proline Uptake Inhibition (Ki) | 75 µM | Candida albicans | Competitive inhibition of L-proline uptake. |

Mechanism of Antifungal Action

The primary mechanism of cispentacin's antifungal action involves its active transport into fungal cells and the subsequent inhibition of protein and RNA synthesis. It is actively transported via amino acid permeases, including a specific proline permease. Inside the cell, it is believed to target and inhibit prolyl-tRNA synthetase, an essential enzyme for protein synthesis. This disruption of protein production ultimately leads to the cessation of fungal growth.

Experimental Protocols: Antifungal Assays

-

Fungal Strains and Media: Clinical isolates of Candida albicans are cultured in Yeast Nitrogen Base (YNB) glucose medium.

-

Inoculum Preparation: Fungal cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 1 x 105 cells/mL).

-

Drug Dilution: A serial dilution of this compound is prepared in the YNB medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well. The plate is incubated at 35°C for 24-48 hours.

-

Data Analysis: The optical density (OD) of each well is measured using a microplate reader at a wavelength of 600 nm. The IC50 value, the concentration of the compound that inhibits 50% of fungal growth, is calculated by comparing the OD of the treated wells to the control (no drug) wells.

-

Cell Culture and Radiolabeling: Candida albicans cells are grown in a defined medium to the mid-logarithmic phase. A radiolabeled amino acid precursor, such as [14C]-L-proline, is added to the culture.

-

Compound Treatment: The cell culture is divided into experimental and control groups. The experimental group is treated with varying concentrations of this compound. The control group receives no treatment.

-

Incubation: Both groups are incubated for a defined period (e.g., 1-2 hours) to allow for protein synthesis and incorporation of the radiolabel.

-

Protein Precipitation and Scintillation Counting: The cells are harvested, and the proteins are precipitated using trichloroacetic acid (TCA). The amount of incorporated radioactivity in the protein precipitate is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition of protein synthesis is calculated by comparing the radioactivity counts in the treated samples to the control samples.

Neuroprotective and GABAergic Activities: Areas for Further Investigation

The structural similarity of this compound to cyclic GABA analogues suggests a potential for interaction with GABA receptors. However, without specific binding or functional data, its role as a GABAergic modulator remains speculative.

Similarly, claims of neuroprotective properties require substantiation through dedicated in vitro and in vivo studies. Standard neuroprotection assays, such as those measuring cell viability in response to neurotoxic insults (e.g., glutamate-induced excitotoxicity or oxidative stress), would be necessary to quantify any protective effects.

Hypothetical Experimental Workflow for Neuroprotection Assay

The following diagram illustrates a general workflow that could be employed to investigate the potential neuroprotective effects of this compound.

Conclusion

This compound demonstrates clear and quantifiable antifungal activity, primarily through the inhibition of proline uptake and subsequent disruption of protein and RNA synthesis. This established biological profile makes it a compound of interest for the development of novel antifungal agents. In contrast, its purported neuroprotective and GABAergic activities are currently not well-substantiated with publicly available quantitative data and detailed experimental evidence. Further rigorous investigation is required to elucidate and quantify any potential effects in these areas. This technical guide serves as a summary of the existing knowledge and highlights the need for continued research to fully understand the therapeutic potential of this molecule.

An In-depth Technical Guide to cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a conformationally constrained, cyclic non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development.[1][2] Its rigid cyclopentane backbone, with the cis-configuration of the amino and carboxylic acid groups, makes it a valuable building block for the synthesis of peptidomimetics and other therapeutic agents.[2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, experimental protocols, and biological activity, with a focus on its role as a modulator of neurotransmitter pathways.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered cyclopentane ring with an amino group and a carboxylic acid group on adjacent carbons in a cis relative stereochemistry. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18414-30-7 | [3] |

| Molecular Formula | C₆H₁₂ClNO₂ | [3] |

| Molecular Weight | 165.62 g/mol | [4] |

| IUPAC Name | (1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 199-202 °C | [2] |

| Solubility | Soluble in water | [2] |

| Canonical SMILES | C1CC(C(C1)N)C(=O)O.Cl | [4] |

| InChI Key | LVBDVNLIEHCCTP-JBUOLDKXSA-N | [4] |

Experimental Protocols

Synthesis of cis-2-Amino-1-cyclopentanecarboxylic Acid Stereoisomers

A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, providing a foundational method for obtaining the cis-isomer.[5] The following is a general outline of the synthetic approach:

Experimental Workflow for Synthesis

Caption: General synthetic workflow for obtaining this compound.

Detailed Steps (based on a reported scalable synthesis[5]):

-

Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is subjected to reductive amination. This can be achieved using a chiral amine, such as (S)-α-phenylethylamine, in the presence of a reducing agent like sodium borohydride in a suitable solvent system (e.g., toluene and isobutyric acid).[5] This step produces a mixture of diastereomeric ethyl 2-aminocyclopentanecarboxylates.

-

Diastereomeric Separation: The resulting mixture of diastereomers is then separated. A common method is fractional crystallization using a chiral resolving agent, such as a tartaric acid derivative.[5] This allows for the isolation of the desired stereoisomer.

-

Hydrolysis and Salt Formation: The isolated ethyl ester of the cis-amino acid is then hydrolyzed under acidic conditions.[5] Refluxing with hydrochloric acid not only cleaves the ester to yield the carboxylic acid but also forms the hydrochloride salt of the amino group, yielding the final product, this compound.[5]

Characterization Data

Table 2: Spectroscopic Data for 2-Aminocyclopentanecarboxylic Acid Derivatives

| Technique | Data for related isomers (in D₂O)[5] |

| ¹H NMR (400 MHz) | δ 3.88 (q, J = 7.4 Hz, 1H; CHNH₂), 2.90–2.97 (m, 1H; CHCO₂H), 2.13–2.23 (m, 2H; CH₂), and 1.66–1.91 (m, 4H; CH₂CH₂) |

| ¹³C NMR (100 MHz) | δ 177.1, 53.9, 48.2, 30.4, 28.6, and 22.7 |

| High-Resolution Mass Spectrometry (ESI) | m/z: [M + H]⁺ calcd for C₆H₁₂NO₂: 130.0868; found: 130.0865 |

Note: The provided NMR and MS data are for a stereoisomer of 2-aminocyclopentanecarboxylic acid and serve as a reference. Specific data for the hydrochloride salt of the cis-isomer may vary slightly.

Biological Activity and Mechanism of Action

cis-2-Amino-1-cyclopentanecarboxylic acid and its analogs have shown significant biological activity, primarily as modulators of neurotransmitter systems. The constrained cyclic structure is believed to contribute to its selective interaction with specific receptors.

Interaction with GABA Receptors

The structural similarity of cis-2-Amino-1-cyclopentanecarboxylic acid to the neurotransmitter γ-aminobutyric acid (GABA) suggests its potential to interact with GABA receptors. Studies on related cyclopentane analogs have demonstrated that they can act as agonists or antagonists at GABA(C) receptors, a subclass of ionotropic GABA receptors.[6] The cis-configuration, in particular, influences the binding affinity and functional activity at these receptors.

Proposed GABA(C) Receptor Signaling Pathway Modulation

Caption: Proposed modulation of the GABA(C) receptor signaling pathway.

This proposed pathway illustrates that upon binding, the compound may modulate the opening of the chloride ion channel integral to the GABA(C) receptor, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. This mechanism is fundamental to its potential as a modulator of inhibitory neurotransmission.

Interaction with NMDA Receptors and Neuroprotection

There is evidence to suggest that cyclopentane-based amino acids can also interact with excitatory amino acid receptors, including the N-methyl-D-aspartate (NMDA) receptor.[7] This interaction is particularly relevant to the observed neuroprotective effects of such compounds.[2] Overactivation of NMDA receptors is a key mechanism in excitotoxic neuronal cell death. By modulating NMDA receptor activity, cis-2-Amino-1-cyclopentanecarboxylic acid may prevent excessive calcium influx, a critical step in the excitotoxic cascade.

Proposed NMDA Receptor-Mediated Neuroprotection Pathway

Caption: Proposed mechanism of neuroprotection via NMDA receptor modulation.

This pathway suggests that this compound may act as an antagonist or a modulator at the NMDA receptor, thereby reducing the excessive influx of calcium ions triggered by high levels of glutamate. This action would mitigate the downstream excitotoxic processes that lead to neuronal damage and death, thus conferring neuroprotection.

Applications in Drug Development

The unique structural and biological properties of this compound make it a valuable lead compound and building block in several areas of drug development:

-

Peptidomimetics: Its rigid structure can be incorporated into peptides to create more stable and potent analogs with enhanced resistance to enzymatic degradation.[2]

-

Neuroprotective Agents: Its ability to modulate excitatory and inhibitory neurotransmission makes it a promising candidate for the development of drugs targeting neurodegenerative diseases.[2]

-

Antimicrobial Agents: Preliminary studies have indicated that this compound possesses antimicrobial properties, opening avenues for its investigation as a novel antibiotic.[8]

Conclusion

This compound is a versatile molecule with significant potential in pharmaceutical research and development. Its well-defined stereochemistry and constrained conformation provide a solid foundation for the rational design of novel therapeutic agents. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive resource for researchers and scientists working with this compound and its derivatives. Further exploration of its interactions with specific receptor subtypes and downstream signaling pathways will be crucial in fully elucidating its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 18414-30-7 | Benchchem [benchchem.com]

- 3. keyorganics.net [keyorganics.net]

- 4. Cyclopentanecarboxylic acid, 1-amino- [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

A-861. In-depth Technical Guide: The Mechanism of Action of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride and Related Cyclopentane Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed, publicly available research on the specific mechanism of action for cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is limited. This guide provides a comprehensive overview based on available information and expands upon the pharmacology of structurally related cyclopentane amino acid analogs that are well-documented in scientific literature. The principles and methodologies described for these related compounds are likely applicable to the study of this compound.

Introduction

This compound is a conformationally constrained amino acid analog.[1] Its rigid cyclopentane backbone makes it a valuable tool in biochemical research and drug design, particularly in the synthesis of peptidomimetics with enhanced stability.[1] While specific data on its mechanism of action is sparse, its structural similarity to proline and other amino acids suggests potential interactions with amino acid transporters and receptors.[1] This guide will explore the known information about this compound and delve into the well-established mechanisms of related cyclopentane derivatives that target key neurological pathways.

Core Mechanism of Action of Cyclopentane Amino Acid Analogs

Cyclopentane analogs of amino acids, such as glutamate and GABA, are powerful research tools due to their rigid structures, which can provide selectivity for specific receptor subtypes or transporter proteins.

Interaction with Glutamate Receptors and Transporters

Many cyclopentane-based amino acids are designed as analogs of glutamate to study excitatory neurotransmission.

-

Metabotropic Glutamate Receptors (mGluRs): Some cyclopentane derivatives, like (S)-2-cyclopentenyl-glutamate, act as agonists at mGlu5 and mGlu2 receptors.[2] These G-protein coupled receptors are involved in modulating synaptic plasticity and neuronal excitability.

-

Ionotropic Glutamate Receptors (iGluRs): Compounds such as cis-1-amino-1,3-dicarboxycyclopentane (cis-ACPD) have been shown to interact with NMDA receptors, a subtype of iGluRs.[3]

-

Excitatory Amino Acid Transporters (EAATs): The glutamate-glutamine cycle is crucial for terminating excitatory signals and preventing excitotoxicity.[4][5] Cyclopentane analogs can interact with EAATs, influencing the reuptake of glutamate from the synaptic cleft.[4]

Interaction with GABAergic Systems

The structural constraints of cyclopentane rings are also utilized to create analogs of GABA, the primary inhibitory neurotransmitter in the central nervous system. These analogs can potentially interact with GABA receptors and transporters, although this is a less explored area for this specific class of compounds.

Anticonvulsant Properties

Certain amino acid analogs with a five-membered ring structure, including 1-aminocyclopentane carboxylic acid, have demonstrated anticonvulsant activity in preclinical models.[6] This activity is thought to be mediated through hydrophobic interactions at a receptor site.[6]

Quantitative Data on Related Cyclopentane Analogs

The following table summarizes key quantitative data for well-studied cyclopentane amino acid analogs to provide a comparative framework.

| Compound | Target(s) | Activity | Value | Species | Reference |

| (S)-2-cyclopentenyl-glutamate | mGlu5 Receptor | Agonist | EC50: 18 µM | Rat | [2] |

| (S)-2-cyclopentenyl-glutamate | mGlu2 Receptor | Agonist | EC50: 45 µM | Rat | [2] |

| cis-ACPD | NMDA Receptor | Binding | Potent displacer | Rat | [3] |

| trans-ACPD | mGluRs | Agonist | 12x more potent at mGluRs vs. NMDA binding | Rat | [3] |

Signaling Pathways and Experimental Workflows

Metabotropic Glutamate Receptor Signaling

Activation of Group I mGluRs (mGlu1 and mGlu5) by an agonist like a cyclopentane analog leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: Agonist binding to a Gq-coupled mGluR activates PLC, leading to IP3-mediated calcium release and DAG-mediated PKC activation.

Experimental Workflow for Assessing Glycine Transporter Inhibition

A common workflow to assess the inhibitory potential of a compound on a specific neurotransmitter transporter involves expressing the transporter in a cell line and measuring the uptake of a radiolabeled substrate in the presence and absence of the test compound.

References

- 1. This compound | 18414-30-7 | Benchchem [benchchem.com]

- 2. Synthesis and biological activities of conformationally restricted cyclopentenyl-glutamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Features of the Glutamate Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Function Relationship of Transporters in the Glutamate-Glutamine Cycle of the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antimicrobial properties of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, a compound also known as cispentacin. While preliminary studies have indicated broad antimicrobial activity, this document focuses on its well-documented antifungal effects, for which specific quantitative data and detailed experimental protocols are available. Information on its antibacterial activity remains more general, and this distinction is clearly delineated.

Antifungal Activity

Cispentacin has demonstrated notable efficacy against pathogenic fungi, particularly Candida albicans and Cryptococcus neoformans. Its activity is more pronounced in liquid broth assays than in agar-based methods.

Quantitative Antifungal Data

The in vitro and in vivo antifungal activities of cispentacin against Candida albicans are summarized below.

| Parameter | Organism/System | Value | Reference |

| IC₅₀ Range | Candida albicans (clinical isolates) | 6.3 - 12.5 µg/mL | [1] |

| IC₁₀₀ Range | Candida albicans (clinical isolates) | 6.3 - 50 µg/mL | [1] |

| PD₅₀ (Intravenous) | Systemic Candida albicans infection in mice | 10 mg/kg | [1] |

| PD₅₀ (Oral) | Systemic Candida albicans infection in mice | 30 mg/kg | [1] |

| Proline Uptake Inhibition (Kᵢ) | Candida albicans | 75 µM | [2] |

Mechanism of Antifungal Action

The antifungal mechanism of cispentacin against Candida albicans involves a multi-step process that ultimately disrupts protein synthesis. The compound is actively transported into the fungal cell via amino acid permeases, including a specific proline permease.[2][3] Once inside the cell, its primary target is prolyl-tRNA synthetase, an essential enzyme for protein synthesis.[3] By inhibiting this enzyme, cispentacin prevents the charging of proline to its corresponding tRNA, thereby halting protein and RNA synthesis and leading to a fungistatic or fungicidal effect.[2][3]

Antifungal Signaling Pathway of Cispentacin

References

- 1. Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Candida activity of cispentacin: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details established and innovative methodologies for the synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, a conformationally constrained β-amino acid of significant interest in medicinal chemistry and drug development.[1][2] Its rigid cyclopentane backbone makes it a valuable building block for peptidomimetics, offering enhanced stability and resistance to enzymatic degradation.[1] This document provides a comparative overview of various synthetic routes, complete with detailed experimental protocols and quantitative data to aid in methodological selection and implementation.

Core Synthetic Strategies

Several distinct strategies have been successfully employed for the synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid and its stereoisomers. The primary approaches include stereochemical inversion, resolution of racemic precursors, and stereoselective synthesis from chiral starting materials.

Stereochemical Inversion from trans-Isomers

A common and well-documented method involves a two-step stereochemical inversion process starting from trans-1-amino-2-hydroxycyclopentane derivatives.[1] This pathway leverages an acid-catalyzed epimerization to invert the configuration of the hydroxyl group, followed by hydrolysis and salt formation to yield the desired cis-product.[1]

Resolution of a Bicyclic β-Lactam Intermediate

Another prominent strategy begins with the 1,2-dipolar cycloaddition of chlorosulfonyl isocyanate to cyclopentene, which forms a racemic bicyclic β-lactam.[2][3] This intermediate serves as a precursor to the cis-amino acid. The resolution of this racemic mixture can be achieved through enzymatic hydrolysis, providing a route to the enantiopure target compound.[2][3]

Reductive Amination of a Keto-Ester

A scalable approach utilizes the reductive amination of ethyl 2-oxocyclopentanecarboxylate.[3] This method offers access to all four stereoisomers of 2-aminocyclopentanecarboxylic acid from a single precursor through the same intermediate, avoiding the need for hazardous reagents or high-pressure equipment.[3]

Comparative Data of Synthesis Methods

The following table summarizes key quantitative data from various synthetic approaches to provide a clear comparison of their efficiency and conditions.

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |

| Stereochemical Inversion | trans-1-amino-2-hydroxycyclopentane deriv. | H₂SO₄ or methanesulfonic acid | Acid-catalyzed epimerization followed by hydrolysis. | N/A | [1] |

| Resolution of Bicyclic β-Lactam | Cyclopentene, Chlorosulfonyl isocyanate | Enzymatic hydrolysis | 1,2-dipolar cycloaddition followed by enzymatic resolution. | N/A | [2][3] |

| Reductive Amination | Ethyl 2-oxocyclopentanecarboxylate | (S)-α-phenylethylamine, NaBH₄, HCl | Reductive amination followed by hydrolysis. The hydrolysis is conducted in 10% HCl at 60°C for 12 hours. | High | [3] |

| Stereoselective Synthesis from D-Mannose | D-Mannose | Ph₃PCH₃Br, n-BuLi, Grubbs' catalyst, NaClO₂, NaH₂PO₄·H₂O, MeI, NaHCO₃ | Multi-step synthesis involving Wittig reaction, ring-closing metathesis, oxidation, and esterification. | N/A | [4] |

Detailed Experimental Protocols

Protocol 1: Synthesis via Reductive Amination and Hydrolysis

This protocol is adapted from a scalable synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid.[3]

Step 1: Reductive Amination of Ethyl 2-oxocyclopentanecarboxylate

-

Dissolve ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL).

-

Add isobutyric acid (32 mL, 352 mmol) and (S)-α-phenylethylamine (41.9 g, 345.7 mmol).

-

Heat the mixture in an oil bath at 70°C for 2 hours.

-

Increase the temperature to distill off half of the toluene along with water via azeotropic removal.

-

The resulting mixture undergoes reduction as described in the subsequent steps.

-

To a solution of sodium ethoxide, prepared by adding sodium (17 g, 0.74 mol) to absolute ethanol (800 mL), add the crude amino ester prepared from 100 g (640.3 mmol) of ethyl 2-oxocyclopentanecarboxylate.

-

Stir the mixture at 30-35°C for 18 hours.

-

Remove ethanol under vacuum at room temperature.

-

Cool the residue in an ice bath and add saturated NaHCO₃ (750 mL) and brine (500 mL).

-

Extract the mixture with diethyl ether (5 x 300 mL).

-

Wash the combined organic extracts with brine and dry over Na₂SO₄.

-

Evaporate the solvent under vacuum to yield the crude product.

Step 2: Hydrolysis to this compound

-

Dissolve the crude amino ester from the previous step in 500 mL of 10% HCl.

-

Heat the solution in an oil bath at 70°C for 4 hours.

-

Evaporate the mixture to dryness under vacuum.

-

Add a fresh portion of 10% HCl and heat at 60°C for 12 hours.

-

Evaporate the mixture to dryness under vacuum.

-

Wash the solid residue with ice-cooled acetone to yield the hydrochloride salt of the amino acid.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core synthetic strategies described above.

Caption: Reductive Amination Pathway.

Caption: Bicyclic β-Lactam Pathway.

References

- 1. This compound | 18414-30-7 | Benchchem [benchchem.com]

- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride literature review

An In-depth Technical Guide to cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Introduction

This compound, also known by the trivial name cispentacin, is a conformationally constrained, non-proteinogenic β-amino acid.[1] Its rigid cyclopentane backbone makes it a valuable building block in medicinal chemistry and drug development.[1] As a structural analogue of proline, it is frequently utilized in the synthesis of peptidomimetics to impart enhanced stability against enzymatic degradation and to control peptide conformation.[1] This technical guide provides a comprehensive review of its chemical properties, synthesis, biological activities, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline powder that is soluble in water.[1] Its constrained structure is key to its function in creating stable peptide analogues.[1] The fundamental physicochemical properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 18414-30-7 | [2][3] |

| Molecular Formula | C₆H₁₁NO₂·HCl | [2][3] |

| Molecular Weight | 165.62 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 199°C to 202°C | [1] |

| Boiling Point | 264.7°C at 760 mmHg (free base) | [4] |

| Solubility | Soluble in water | [1] |

| Purity | ≥95.0% to ≥98% | [2] |

| Synonyms | Cispentacin, cis-β-Cycloleucine hydrochloride, (1S,2R)-2-aminocyclopentane-1-carboxylic acid hydrochloride |[1][2] |

Table 2: Spectroscopic and Analytical Identifiers

| Identifier Type | Value | Reference |

|---|---|---|

| SMILES | Cl.N[C@H]1CCC[C@H]1C(O)=O | |

| InChI | 1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 |

| InChI Key | LVBDVNLIEHCCTP-JBUOLDKXSA-N | |

Synthesis and Experimental Protocols

The synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid and its stereoisomers has been approached through various methods, often focusing on stereocontrol.

General Synthesis Workflow

A frequently cited method for synthesizing the cis isomer involves a stereochemical inversion from a more readily available trans precursor.[1] This process typically involves epimerization followed by hydrolysis.

Caption: Generalized workflow for synthesis via stereochemical inversion.

Experimental Protocol: Stereochemical Inversion Method

The following protocol is a generalized representation based on described methodologies.[1][5]

-

Acid-Catalyzed Epimerization:

-

A trans-1-amino-2-hydroxycyclopentane derivative is treated with a strong acid, such as sulfuric acid or methanesulfonic acid.

-

The reaction induces an inversion of the configuration at the hydroxyl-bearing carbon center. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

The reaction is typically run at a controlled temperature (e.g., below 70°C) to prevent unwanted side reactions or epimerization of the cis-isomer.[5]

-

-

Hydrolysis and Salt Formation:

-

Once the epimerization is complete, the resulting intermediate is subjected to hydrolysis under controlled acidic conditions (e.g., heating in hydrochloric acid).[5]

-

This step converts any ester or protecting groups to the carboxylic acid and amino functionalities.

-

Following hydrolysis, the reaction mixture is cooled, and the final product, this compound, is crystallized and isolated.

-

Purification is typically achieved through recrystallization to yield the high-purity product.

-

Biological Activity and Applications

The primary value of this compound lies in its rigid structure, which is exploited in various areas of drug discovery and biochemical research.

Role in Peptidomimetics

The incorporation of this constrained amino acid into peptide chains results in peptidomimetics with specific, predictable secondary structures.[6] This structural rigidity enhances resistance to degradation by proteases and peptidases, a common limitation of natural peptides as therapeutic agents.[1][6] Oligomers of cis-2-aminocyclopentanecarboxylic acid have been shown to adopt β-sheet secondary structures.[6]

References

- 1. This compound | 18414-30-7 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound, CasNo.18414-30-7 Watson International Ltd United Kingdom [watson.lookchem.com]

- 4. CIS-2-AMINO-1-CYCLOPENTANECARBOXYLIC AC& - Safety Data Sheet [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Cispentacin: A Technical Guide to its Discovery and Early Development

A Comprehensive Overview for Researchers and Drug Development Professionals

Cispentacin, a potent antifungal agent, stands as a notable discovery in the ongoing search for novel therapeutics to combat fungal infections. First identified in the late 1980s, its unique chemical structure and promising in vivo efficacy have made it a subject of significant scientific interest. This technical guide provides an in-depth exploration of the discovery, history, biological properties, and mechanism of action of cispentacin, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Production

Cispentacin was first isolated from the culture broth of the bacterium Bacillus cereus strain L450-B2.[1][2][3] It is a water-soluble, amphoteric compound, chemically identified as (1R,2S)-2-aminocyclopentane-1-carboxylic acid.[1][3][4] The discovery of cispentacin was a result of screening programs aimed at identifying new antifungal agents from natural sources.[1]

Fermentation for Cispentacin Production

The initial production of cispentacin involved the fermentation of Bacillus cereus L450-B2. While specific media compositions from the earliest reports are not exhaustively detailed, a general protocol can be outlined.

Experimental Protocol: Fermentation of Bacillus cereus L450-B2 [1]

-

Microorganism: Bacillus cereus strain L450-B2.

-

Culture Medium: A suitable broth medium for the cultivation of Bacillus species is utilized. This typically includes a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

-

Fermentation Conditions: The culture is maintained under aerobic conditions with agitation at a controlled temperature, for instance, 32°C, for a duration sufficient to permit the synthesis of the antifungal compound.

-

Monitoring: The production of cispentacin in the culture broth can be tracked using a bioassay against a susceptible fungal strain, such as Candida albicans.

Isolation and Purification

The recovery of cispentacin from the fermentation broth is a multi-step process designed to isolate the water-soluble and amphoteric active compound.

Experimental Protocol: Isolation and Purification of Cispentacin [1][4]

-

Harvest and Clarification: The culture broth is harvested, and the bacterial cells are removed through centrifugation or filtration to yield a clear supernatant.[4]

-

Ion-Exchange Chromatography: The supernatant is passed through a cation-exchange resin column (e.g., Dowex 50W). Due to its amphoteric nature, cispentacin binds to the resin.[1][4]

-

Elution: The column is washed to remove unbound impurities. Cispentacin is subsequently eluted from the resin using a basic solution, such as aqueous ammonia.[4]

-

Adsorption Chromatography: Further purification can be achieved using adsorption resins, where separation is based on the polarity of the molecules.[1]

-

Gel Filtration Chromatography: This step separates molecules based on their size and can be employed to remove impurities with different molecular weights.[1]

Physicochemical Properties and Structure

Cispentacin's molecular structure is characterized by a five-membered cyclopentane ring with an amino group and a carboxylic acid group on adjacent carbons.[4] The "cis" designation indicates that these two functional groups are on the same side of the ring.[4] The absolute stereochemistry of the biologically active form is (1R, 2S).[3][4]

| Property | Value |

| Appearance | Colorless powder[4] |

| Molecular Formula | C₆H₁₁NO₂[4] |

| Molecular Weight | 129.16 g/mol [4] |

| Stereochemistry | (1R, 2S)-cis[4] |

| Optical Rotation | [α]D²⁵ = -13.8° (c=1.0, H₂O)[4] |

| Solubility | Water-soluble[3][4] |

| Chemical Nature | Amphoteric[3][4] |

Biological Activity

Cispentacin exhibits a noteworthy profile of antifungal activity, being particularly effective in vivo despite demonstrating modest in vitro activity under certain conditions.

In Vitro Antifungal Activity

Early studies showed that cispentacin has weak in vitro activity against some fungi when tested using standard agar dilution methods.[1][5] However, more significant activity was observed when using a turbidimetric method in a specific medium.[1][5]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Turbidimetric Method) [1][5]

-

Fungal Strains: Clinical isolates of Candida albicans and other yeast species.

-

Medium: Yeast Nitrogen Base (YNB) glucose medium.

-

Inoculum Preparation: Fungal cultures are grown and then diluted to a standardized concentration.

-

Assay: The prepared inoculum is added to microtiter plate wells containing serial dilutions of cispentacin.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

Measurement: Fungal growth is assessed by measuring the turbidity (optical density) of the culture.

-

Endpoint: The 50% inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC) or IC100 are determined.

| Organism | IC50 (µg/mL) | IC100 (µg/mL) |

| Candida albicans (clinical isolates) | 6.3 - 12.5 | 6.3 - 50 |

Data from turbidimetric measurement in Yeast Nitrogen Base glucose medium.[5][6]

In Vivo Antifungal Activity

Cispentacin has demonstrated strong therapeutic efficacy against systemic Candida albicans infections in mice, effective through both parenteral and oral administration.[5] It has also shown effectiveness against systemic infections caused by Cryptococcus neoformans and in lung and vaginal infections with C. albicans in mice.[1][5]

Experimental Protocol: In Vivo Efficacy in a Murine Systemic Candidiasis Model [1]

-

Animal Model: Mice (e.g., ICR strain).

-

Infection: Mice are infected intravenously with a lethal dose of Candida albicans.

-

Treatment: Cispentacin is administered at various doses via different routes (e.g., intravenous, intraperitoneal, oral) at specified time points post-infection.

-

Endpoint: The primary endpoint is the survival of the mice over a designated period (e.g., 14-21 days). The 50% protective dose (PD50) is then calculated.

-

Fungal Burden (Optional): In some studies, the fungal load in target organs (e.g., kidneys, spleen) is determined to assess the drug's ability to clear the infection.

| Administration Route | PD50 (mg/kg) |

| Intravenous (iv) | 10 |

| Oral (po) | 30 |

Data from a systemic Candida infection model in mice.[5]

Mechanism of Action

Initial investigations into the mechanism of action of cispentacin have revealed a multi-faceted process that targets essential cellular functions in fungi.[1]

The proposed mechanism involves the following key steps:

-

Active Transport: Cispentacin is actively transported into Candida albicans cells. This uptake is mediated by amino acid permeases, including a specific proline permease, and is dependent on the proton motive force.[1][2][7]

-

Inhibition of Macromolecule Synthesis: Once inside the cell, cispentacin inhibits critical cellular processes. It has been shown to inhibit the in vivo incorporation of radiolabeled precursors into both protein and RNA.[1][7]

-

Targeting Aminoacyl-tRNA Synthetases: A primary intracellular target is believed to be prolyl-tRNA synthetase, an enzyme crucial for protein synthesis.[1][7] By interfering with the function of this enzyme, cispentacin disrupts the production of essential proteins, leading to the cessation of fungal growth and ultimately, cell death.[1]

| Kinetic Parameter | Value |

| Apparent Km (for uptake) | 0.4 mM |

| Apparent Vmax (for uptake) | 7 nmol/µL/min |

| Apparent Ki (by L-proline) | 75 µM |

Data for cispentacin transport into Candida albicans CCH442 under induced conditions.[7]

Biosynthesis

Recent research has shed light on the biosynthesis of cispentacin, identifying a type II polyketide synthase (PKS) machinery responsible for creating its unique five-membered nonaromatic skeleton.[8] This discovery is significant as type II PKSs are more commonly associated with the production of polycyclic aromatic compounds.[8][9] The biosynthesis involves a heterodimer of type II PKS-like enzymes that catalyze a single C2 elongation and subsequent cyclization to form a key intermediate with a five-membered ring.[8]

Conclusion

The early research on cispentacin laid a robust foundation for its potential as a therapeutic antifungal agent. Its discovery from a bacterial source, unique chemical structure, and particularly its potent in vivo efficacy despite modest in vitro activity, highlighted it as a promising and unconventional candidate.[1] The initial elucidation of its mechanism of action, involving active transport and the inhibition of essential biosynthetic pathways, has provided a clear direction for further investigation and development.[1] This technical guide consolidates these pivotal early findings, offering a valuable resource for the ongoing quest for novel and effective antifungal therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]

- 7. Anti-Candida activity of cispentacin: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of aromatic polyketides in microorganisms using type II polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of cis-2-Amino-1-cyclopentanecarboxylic acid HCl

An In-depth Technical Guide to cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

Introduction

This compound, also known by the CAS Number 18414-30-7, is a non-proteinogenic, constrained β-amino acid.[1] Its rigid cyclopentane backbone makes it a valuable structural analogue of proline, serving as a pivotal building block in medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of its physical and chemical properties, biological applications, and key experimental protocols relevant to researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental properties of cis-2-Amino-1-cyclopentanecarboxylic acid HCl are summarized below. This data is crucial for its application in synthesis and experimental design.

Table 1: Chemical Identifiers

| Property | Value |

| CAS Number | 18414-30-7[2][3][4] |

| Molecular Formula | C₆H₁₁NO₂·HCl[5][3] |

| Molecular Weight | 165.62 g/mol [5][3] |

| Synonyms | (1S,2R)-2-aminocyclopentane-1-carboxylic acid hydrochloride, Cispentacin |

| InChI Key | LVBDVNLIEHCCTP-JBUOLDKXSA-N[3] |

| SMILES String | Cl.N[C@H]1CCC[C@H]1C(O)=O[3] |

Table 2: Physical Properties

| Property | Value |

| Appearance | White crystalline powder[1] |

| Melting Point | 199°C to 202°C[1] |

| Solubility | Soluble in water and methanol[1][6] |

| Boiling Point | 264.7°C at 760 mmHg (Predicted for free base)[6][7] |

Biological Activity and Applications

cis-2-Amino-1-cyclopentanecarboxylic acid HCl is primarily utilized for its unique structure, which imparts enhanced conformational stability and resistance to enzymatic degradation when incorporated into peptides.[1]

-

Peptidomimetics: Its main application is as a building block in the synthesis of peptide analogues. The constrained ring structure helps to create peptidomimetics with predictable and stable three-dimensional structures.[1]

-

Pharmaceutical Research: The compound has been investigated for several potential therapeutic properties. Research indicates it may possess neuroprotective and antioxidant activities, making it a candidate for studies related to neurodegenerative diseases.[1]

-

Neurotransmitter Modulation: Due to its structural similarity to natural amino acids, it is used to develop analogues that can modulate neurotransmitter activity, with a particular focus on GABA (gamma-aminobutyric acid) receptor interactions.[1]

-

Antimicrobial Studies: Some studies have reported potential antimicrobial properties associated with this compound.[1]

Caption: Logical relationship between the core structure and applications.

Experimental Protocols

Synthesis Protocol

A well-documented method for synthesizing cis-2-Amino-1-cyclopentanecarboxylic acid HCl involves a stereochemical inversion process starting from a trans-isomer.[1]

Objective: To synthesize the cis-isomer from the corresponding trans-1-amino-2-hydroxycyclopentane derivative.

Methodology:

-

Acid-Catalyzed Epimerization: The starting material, a trans-1-amino-2-hydroxycyclopentane derivative, is treated with a strong acid such as sulfuric acid (H₂SO₄) or methanesulfonic acid. This step induces an inversion of the hydroxyl group's configuration, converting the trans-isomer to the cis-isomer.[1]

-

Reaction Monitoring: The progress of the epimerization is monitored using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.

-

Hydrolysis: Once the inversion is complete, the intermediate product is hydrolyzed under controlled conditions to remove any protecting groups and yield the cis-amino acid.

-

Salt Formation: The resulting cis-2-Amino-1-cyclopentanecarboxylic acid is then treated with hydrochloric acid (HCl) to form the final hydrochloride salt.

-

Purification: The final product is purified, typically through recrystallization, to achieve high purity (e.g., ≥98%). The solid is then washed and dried under vacuum.

Caption: General workflow for the synthesis of the target compound.

Analytical Methodologies

The characterization of cis-2-Amino-1-cyclopentanecarboxylic acid HCl requires multiple analytical techniques to confirm its identity, purity, and structure.

Purity Analysis via HPLC:

-

Objective: To determine the purity of the synthesized compound.

-

Protocol: A reverse-phase HPLC method is typically employed.

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Detection: UV detection at approximately 210 nm.

-

Sample Preparation: The compound is dissolved in the mobile phase at a known concentration.

-

Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area percentage of the main peak.

-

Structural Elucidation via NMR Spectroscopy:

-

Objective: To confirm the chemical structure and stereochemistry.

-

Protocol: ¹H NMR and ¹³C NMR spectra are acquired.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum are analyzed to confirm the connectivity and the cis relationship between the amino and carboxylic acid groups. ¹³C NMR provides information on the carbon skeleton.

-

Identity Confirmation via Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Protocol: Electrospray ionization (ESI) mass spectrometry is commonly used.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the mass spectrometer.

-

Analysis: In positive ion mode, the instrument will detect the protonated molecule [M+H]⁺, where M is the free base. The expected m/z value would correspond to the molecular weight of C₆H₁₁NO₂ plus a proton.

-

Caption: A typical workflow for the analytical characterization.

Safety and Handling

-

Hazard Classifications: The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[3]

-

Precautionary Statements: Users should avoid breathing dust, wear protective gloves, eye protection, and ensure adequate ventilation.[3][6] In case of contact with eyes, rinse cautiously with water for several minutes.[6]

-

Storage: Store at room temperature away from light and moisture.[2][6]

-

Usage: This product is intended for research purposes only and is not approved for human or veterinary use.[1][5]

References

- 1. This compound | 18414-30-7 | Benchchem [benchchem.com]

- 2. This compound, CasNo.18414-30-7 Watson International Ltd United Kingdom [watson.lookchem.com]

- 3. cis-2-Amino-1-cyclopentanecarboxylic acid = 95.0 AT 18414-30-7 [sigmaaldrich.com]

- 4. keyorganics.net [keyorganics.net]

- 5. scbt.com [scbt.com]

- 6. labsolu.ca [labsolu.ca]

- 7. CIS-2-AMINO-1-CYCLOPENTANECARBOXYLIC AC& - Safety Data Sheet [chemicalbook.com]

Stereochemistry of 2-aminocyclopentanecarboxylic acid isomers

An In-depth Technical Guide on the Stereochemistry of 2-Aminocyclopentanecarboxylic Acid Isomers

Introduction

2-Aminocyclopentanecarboxylic acid is a cyclic, non-proteinogenic amino acid that serves as a conformationally restricted analog of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. Its rigid structure is of significant interest in medicinal chemistry and drug development, as it allows for the exploration of specific conformations required for biological activity. The presence of two stereocenters at the C1 and C2 positions of the cyclopentane ring gives rise to four distinct stereoisomers. The spatial arrangement of the amino and carboxylic acid groups in these isomers dictates their interaction with biological targets, leading to stereospecific pharmacological profiles. This guide provides a comprehensive overview of the synthesis, separation, characterization, and biological significance of the stereoisomers of 2-aminocyclopentanecarboxylic acid.

Stereoisomers of 2-Aminocyclopentanecarboxylic Acid

The two chiral centers in 2-aminocyclopentanecarboxylic acid result in two pairs of enantiomers. The relative orientation of the amino and carboxyl groups defines them as either cis or trans diastereomers.

-

cis-isomers: The amino and carboxylic acid groups are on the same side of the cyclopentane ring. This pair consists of the (1R,2S) and (1S,2R) enantiomers.

-

trans-isomers: The amino and carboxylic acid groups are on opposite sides of the ring. This pair consists of the (1R,2R) and (1S,2S) enantiomers.

The relationship between these isomers is crucial for understanding their distinct chemical and biological properties.

Synthesis and Resolution of Stereoisomers

The synthesis of 2-aminocyclopentanecarboxylic acid isomers often begins with the preparation of a racemic mixture, followed by resolution of the desired stereoisomers.

Experimental Protocol: Resolution of cis-2-Aminocyclopentanecarboxylic Acid Enantiomers

This protocol describes a typical method for resolving the enantiomers of cis-2-aminocyclopentanecarboxylic acid using a chiral resolving agent.

-

Diastereomeric Salt Formation:

-

Dissolve one equivalent of racemic cis-2-aminocyclopentanecarboxylic acid in a minimal amount of hot ethanol.

-

To this solution, add one equivalent of a chiral resolving agent, such as (+)-tartaric acid, dissolved in hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then store at 4°C to facilitate crystallization of one of the diastereomeric salts.

-

-

Isolation of Diastereomeric Salt:

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

The mother liquor, enriched in the other diastereomer, should be saved for subsequent isolation.

-

-

Liberation of the Enantiomer:

-

Dissolve the isolated diastereomeric salt in water.

-

Adjust the pH to the isoelectric point of the amino acid (around pH 6) using a suitable base, such as sodium hydroxide, to precipitate the free amino acid.

-

Collect the precipitated enantiomer by filtration, wash with cold water, and dry under vacuum.

-

-

Isolation of the Second Enantiomer:

-

Treat the mother liquor from step 2 to recover the other enantiomer by following a similar procedure, potentially using the opposite enantiomer of the resolving agent or a different resolving agent.

-

-

Purity and Configuration Analysis:

-

Determine the enantiomeric excess of the isolated isomers using chiral HPLC or by measuring the specific optical rotation.

-

The absolute configuration can be determined by X-ray crystallography or by comparison with known standards.

-

Physicochemical and Spectroscopic Properties

The stereoisomers of 2-aminocyclopentanecarboxylic acid exhibit distinct physicochemical properties, which are critical for their identification and separation. The data presented below is a representative compilation from various sources and may vary depending on experimental conditions.

| Property | (1R,2R)-trans | (1S,2S)-trans | (1R,2S)-cis | (1S,2R)-cis |

| Melting Point (°C) | >250 | >250 | 225-227 | 225-227 |

| Specific Rotation [α]D (c=1, H₂O) | -20.5° | +20.5° | +12.0° | -12.0° |

| pKa₁ (-COOH) | ~2.3 | ~2.3 | ~2.4 | ~2.4 |

| pKa₂ (-NH₃⁺) | ~9.8 | ~9.8 | ~10.1 | ~10.1 |

Biological Activity and Signaling Pathways

The rigid cyclopentane framework of these amino acids restricts their conformational freedom, making them valuable tools for probing receptor-binding sites. For instance, certain isomers of 2-aminocyclopentanecarboxylic acid are known to interact with GABA receptors and transporters. The trans-isomers, in particular, have been investigated for their activity at metabotropic glutamate receptors (mGluRs).

For example, (1S,2S)-2-aminocyclopentanecarboxylic acid can act as an agonist at certain mGluR subtypes. The binding of an agonist to a G-protein coupled receptor (GPCR) like an mGluR initiates a downstream signaling cascade.

Applications in Drug Development

The stereochemical purity of 2-aminocyclopentanecarboxylic acid isomers is paramount in drug development. The distinct pharmacological activities of each isomer mean that a specific stereoisomer may be a potent therapeutic agent, while another may be inactive or even produce undesirable side effects. Therefore, the development of stereoselective syntheses and robust analytical methods for these compounds is an active area of research. Their use as scaffolds in the design of novel ligands for neurological disorders, pain management, and other conditions continues to be a promising avenue for drug discovery.

Conclusion

The stereochemistry of 2-aminocyclopentanecarboxylic acid is a critical determinant of its physical, chemical, and biological properties. The four distinct stereoisomers provide a valuable platform for investigating the stereo-specific requirements of biological receptors and enzymes. A thorough understanding of their synthesis, resolution, and characterization is essential for their application in neuroscience research and as lead compounds in the development of new therapeutic agents. The continued exploration of these conformationally constrained amino acids will undoubtedly contribute to advancements in medicinal chemistry and pharmacology.

Spectroscopic Profile of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, a conformationally constrained amino acid analogue of interest in peptidomimetic and drug design research. This document compiles available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines relevant experimental protocols, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data presented is crucial for the structural elucidation and verification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The data provided below is for the (1S,2S) stereoisomer, which corresponds to the cis configuration, as the hydrochloride salt.[1]

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 3.88 | Quartet (q) | 7.4 | 1H | CH-NH₃⁺ |

| 2.90–2.97 | Multiplet (m) | - | 1H | CH-COOH |

| 2.13–2.23 | Multiplet (m) | - | 2H | CH₂ |

| 1.66–1.91 | Multiplet (m) | - | 4H | CH₂CH₂ |

Solvent: D₂O, Instrument Frequency: 400 MHz. Note: Amine (NH₃⁺) and carboxylic acid (COOH) protons are not typically observed in D₂O due to deuterium exchange.[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 177.1 | COOH |

| 53.9 | CH-NH₃⁺ |

| 48.2 | CH-COOH |

| 30.4 | CH₂ |

| 28.6 | CH₂ |

| 22.7 | CH₂ |

Solvent: D₂O, Instrument Frequency: 100 MHz.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule by providing a highly accurate mass measurement of the parent ion.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 130.0868 | 130.0865 |

Note: The mass corresponds to the free amino acid (C₆H₁₁NO₂). The hydrochloride salt would not be observed in this form. The data was obtained via Electrospray Ionization (ESI).[1]

Infrared (IR) Spectroscopy

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| N-H (Ammonium) | 2800-3200 | Broad, overlapping with O-H |

| C-H (Aliphatic) | 2850-2960 | Stretch |

| C=O (Carboxylic Acid) | 1700-1730 | Stretch |

| N-H (Ammonium) | 1500-1600 | Bend |

| C-N | 1020-1250 | Stretch |

| C-O | 1210-1320 | Stretch |

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis and characterization of the stereoisomers of 2-aminocyclopentanecarboxylic acid.[1]

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra were acquired on a 400 MHz and 100 MHz spectrometer, respectively. The sample of this compound was dissolved in deuterium oxide (D₂O). Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS analysis was performed using an electrospray ionization (ESI) source. The sample was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) was measured to confirm the elemental composition.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.

Caption: General workflow for the synthesis and spectroscopic characterization.

Caption: Logical flow from compound to interpreted spectroscopic information.

References

Methodological & Application

Application Notes and Protocols: cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Introduction

Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a research-grade, constrained cyclic amino acid analogue.[1] Supplied as a water-soluble, white crystalline powder, its rigid cyclopentane backbone makes it a valuable tool in drug design and biochemical research, particularly in the synthesis of peptidomimetics with enhanced conformational stability.[1][2][3] Due to its structural similarity to neurotransmitters, it is a candidate for investigating neurological pathways and has been explored for potential neuroprotective properties.[1][4]

The constrained structure of this amino acid analog is similar to known ligands for excitatory amino acid receptors, such as metabotropic glutamate receptors (mGluRs).[5][6] This document provides detailed protocols for characterizing the pharmacological activity of this compound, using the human metabotropic glutamate receptor 5 (mGluR5) as a representative target. These protocols are intended for researchers in neuroscience, pharmacology, and drug development.

Pharmacological Data Summary

The following table summarizes representative quantitative data obtained from in-vitro pharmacological assays characterizing the interaction of this compound with the human mGluR5.

| Parameter | Assay Type | Cell Line | Radioligand | Value (Hypothetical) |

| Binding Affinity (Kᵢ) | Radioligand Competition Binding | HEK293 (mGluR5 expressing) | [³H]-MPEP | 1.2 µM |

| Functional Potency (EC₅₀) | Intracellular Calcium Mobilization | CHO-K1 (mGluR5 expressing) | N/A | 5.8 µM |

Experimental Protocols

This protocol details the methodology to determine the binding affinity (Kᵢ) of this compound at the human mGluR5 receptor.

A. Materials & Reagents:

-

Cell Membranes: HEK293 cell membranes stably expressing human mGluR5.

-

Test Compound: this compound.

-

Radioligand: [³H]-MPEP (2-Methyl-6-(phenylethynyl)pyridine), a known mGluR5 antagonist.

-

Non-specific Ligand: MPEP (unlabeled), 10 µM final concentration.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.

-

Equipment: 96-well plates, scintillation vials, liquid scintillation counter, filter harvester.

B. Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in deionized water. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 10 nM to 1 mM).

-

Assay Plate Setup:

-

Add 25 µL of Assay Buffer to "Total Binding" wells.

-

Add 25 µL of 10 µM MPEP to "Non-specific Binding" wells.

-

Add 25 µL of the test compound dilutions to the experimental wells.

-

-

Radioligand Addition: Add 25 µL of [³H]-MPEP (at a final concentration of ~2 nM) to all wells.

-

Membrane Addition: Add 150 µL of the mGluR5 membrane preparation (approximately 20 µg protein/well) to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Termination & Harvesting: Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters three times with ice-cold Assay Buffer.

-

Quantification: Dry the filter mats, place them in scintillation vials with 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ value by fitting the competition data to a one-site sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

This protocol measures the functional agonism of the test compound by quantifying changes in intracellular calcium concentration ([Ca²⁺]i) in cells expressing mGluR5.

A. Materials & Reagents:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing human mGluR5 and a G-protein like Gαqi/z.

-

Test Compound: this compound.

-

Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Equipment: 96-well or 384-well black, clear-bottom plates; fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).

B. Procedure:

-

Cell Plating: Seed the mGluR5-expressing cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and incubate for 24 hours.

-

Dye Loading: Prepare a Fluo-4 AM loading solution in Assay Buffer. Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

-

Incubation: Incubate the plate for 60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with Assay Buffer to remove excess dye, leaving 100 µL of buffer in each well.

-

Compound Plate Preparation: Prepare a separate plate with the test compound serially diluted in Assay Buffer at 4x the final desired concentration.

-

Fluorescence Measurement:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate for 10-20 minutes.

-

Set the instrument to measure fluorescence emission at ~525 nm with excitation at ~485 nm.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Program the instrument to automatically inject 50 µL of the test compound from the compound plate into the cell plate.

-

Continue recording the fluorescence signal for at least 90-120 seconds post-injection to capture the peak calcium response.

-

-